Methoxymethyl phenyl sulfide
Overview
Description
Synthesis Analysis
The synthesis of methoxymethyl phenyl sulfide and related compounds often involves electrolytic transformations and anodic methoxylation. For example, anodic methoxylation and acetoxylation of phenyl trifluoroethyl sulfide have been performed to give the corresponding α-methoxy and α-acetoxy sulfides in good to excellent yields. These products serve as useful building blocks for synthesizing fluoroorganic compounds (Fuchigami, Nakagawa, & Nonaka, 1986).
Molecular Structure Analysis
Molecular structure analysis of methoxymethyl phenyl sulfide derivatives, such as its sulfoxides, reveals that they undergo acid-catalyzed hydrolysis to yield products like S-phenyl benzenethiosulfinate. This process is dependent on the protonated substrate and does not lead to racemization, indicating the stability of the molecular structure under these conditions (Okuyama, Toyoda, & Fueno, 1990).
Chemical Reactions and Properties
Methoxymethyl phenyl sulfide can undergo various chemical reactions, including oxidation processes. The oxidation of methoxy substituted benzyl phenyl sulfides, for example, helps distinguish between oxidants that react by single electron transfer and those which react by direct oxygen atom transfer. This distinction is crucial for understanding the chemical properties and reactivity of methoxymethyl phenyl sulfide derivatives (Lai, Lepage, & Lee, 2002).
Scientific Research Applications
“Methoxymethyl phenyl sulfide” is a chemical compound with the molecular formula C8H10OS and a molecular weight of 154.23 . It’s a liquid at 20°C and has a refractive index of 1.5632 . It’s used in proteomics research .
One application of “Methoxymethyl phenyl sulfide” that has been reported is in the Meisenheimer rearrangement of methoxymethyl phenyl sulfoxide to methoxymethyl benzenesulfenate . Additionally, it undergoes solvent-free permanganate oxidation to yield methoxymethyl phenyl sulfone . It has also been used in the preparation of methoxymethyl phenyl sulfoxide .
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C1 Homologation Reagent : This compound can be used as a C1 homologation reagent . Homologation reactions are used in organic chemistry to extend the carbon chain of a molecule by one carbon atom .
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Preparation of Methoxymethyl Phenyl Sulfoxide : Methoxymethyl phenyl sulfide has been used in the preparation of methoxymethyl phenyl sulfoxide . This could be useful in various chemical reactions and syntheses .
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Oxidation to Methoxymethyl Phenyl Sulfone : This compound undergoes solvent-free permanganate oxidation to yield methoxymethyl phenyl sulfone . This reaction could be used in the synthesis of various other compounds .
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Meisenheimer Rearrangement : Methoxymethyl phenyl sulfide has been reported to undergo Meisenheimer rearrangement of methoxymethyl phenyl sulfoxide to methoxymethyl benzenesulfenate . This rearrangement reaction could be useful in the synthesis of various other compounds .
“Methoxymethyl phenyl sulfide” is a chemical compound with the molecular formula C8H10OS and a molecular weight of 154.23 . It’s a liquid at 20°C and has a refractive index of 1.5632 . It’s used in proteomics research .
One application of “Methoxymethyl phenyl sulfide” that has been reported is in the Meisenheimer rearrangement of methoxymethyl phenyl sulfoxide to methoxymethyl benzenesulfenate . Additionally, it undergoes solvent-free permanganate oxidation to yield methoxymethyl phenyl sulfone . It has also been used in the preparation of methoxymethyl phenyl sulfoxide .
Safety And Hazards
Methoxymethyl phenyl sulfide is classified as a combustible liquid . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it’s recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and prevent the product from entering drains .
properties
IUPAC Name |
methoxymethylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-9-7-10-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXQVNXSQCRWEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCSC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337418 | |
Record name | Methoxymethyl phenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxymethyl phenyl sulfide | |
CAS RN |
13865-50-4 | |
Record name | [(Methoxymethyl)thio]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13865-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxymethyl phenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Alkyl and aryl sulfides can be oxidized under mild, solvent-free conditions with good selectivity. If the oxidant is a mixture of sodium bromate and cation exchange resin, the products …
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